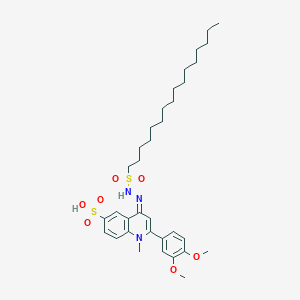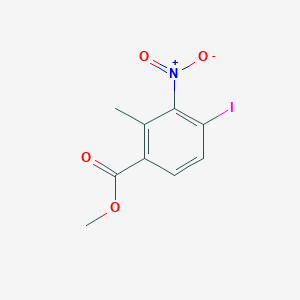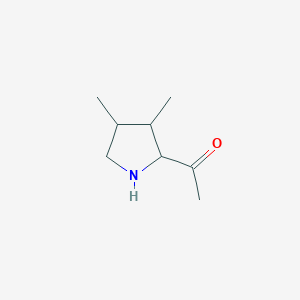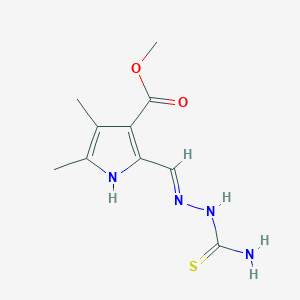
Methyl 2-((2-carbamothioylhydrazono)methyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((2-carbamothioylhydrazono)methyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-carbamothioylhydrazono)methyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4,5-dimethyl-1H-pyrrole-3-carboxylic acid with thiosemicarbazide under specific conditions to form the intermediate compound. This intermediate is then treated with methyl iodide to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((2-carbamothioylhydrazono)methyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions often require catalysts and specific temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-((2-carbamothioylhydrazono)methyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of Methyl 2-((2-carbamothioylhydrazono)methyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-((2-carbamothioylhydrazono)methyl)-4-methylbenzenesulfonate
- 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide
Uniqueness
Methyl 2-((2-carbamothioylhydrazono)methyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Propiedades
Fórmula molecular |
C10H14N4O2S |
|---|---|
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
methyl 2-[(E)-(carbamothioylhydrazinylidene)methyl]-4,5-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H14N4O2S/c1-5-6(2)13-7(4-12-14-10(11)17)8(5)9(15)16-3/h4,13H,1-3H3,(H3,11,14,17)/b12-4+ |
Clave InChI |
VGQNOTMRKKNYRG-UUILKARUSA-N |
SMILES isomérico |
CC1=C(NC(=C1C(=O)OC)/C=N/NC(=S)N)C |
SMILES canónico |
CC1=C(NC(=C1C(=O)OC)C=NNC(=S)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


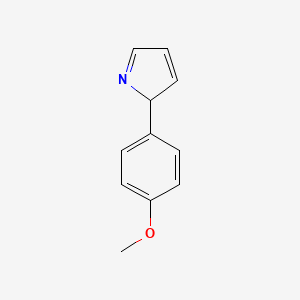
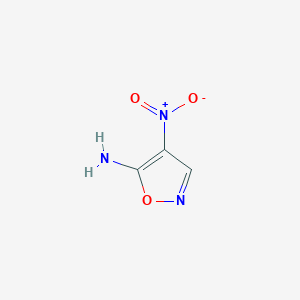
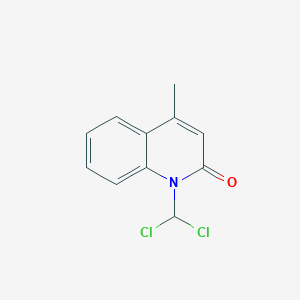
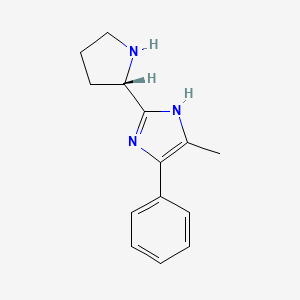
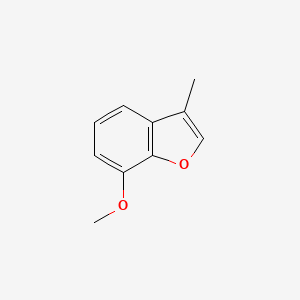
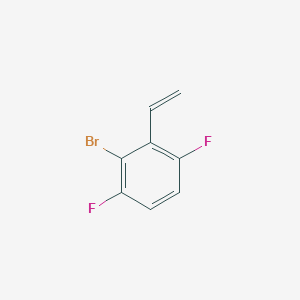
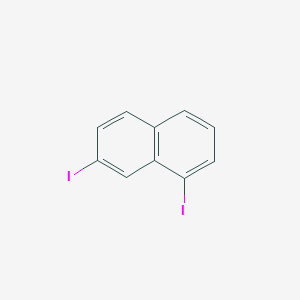
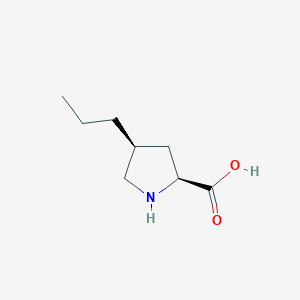
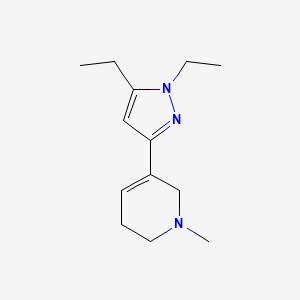
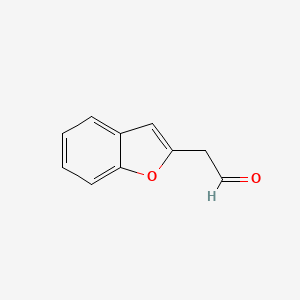
![2,14-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12871871.png)
